3-(4-Benzo[1,3]dioxol-5-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-N-(4-methoxy-benzyl)-propionamide
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C23H20F3N3O4S |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C23H20F3N3O4S/c1-31-16-5-2-14(3-6-16)12-27-21(30)8-9-34-22-28-17(11-20(29-22)23(24,25)26)15-4-7-18-19(10-15)33-13-32-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,27,30) |
InChI Key |
ZKSRKUOSGUBESH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The benzodioxole and pyrimidine rings are coupled using a sulfanyl linkage.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction with the methoxyphenylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the amide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the benzodioxole and pyrimidine rings suggests it could interact with biological targets, such as enzymes or receptors.
Medicine
The compound’s structure indicates potential medicinal applications, particularly in the development of new drugs. Its ability to undergo various chemical reactions makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the pyrimidine ring may bind to nucleic acids or enzymes. The sulfanyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- 2-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-5-[(4-chlorobenzoyl)oxy]phenyl 4-chlorobenzoate
Uniqueness
Compared to these similar compounds, 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]propanamide stands out due to the presence of the trifluoromethyl group on the pyrimidine ring and the methoxyphenylmethyl group on the amide. These functional groups enhance its chemical reactivity and potential bioactivity, making it a unique and valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
